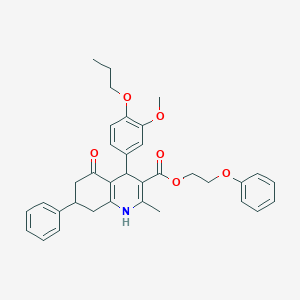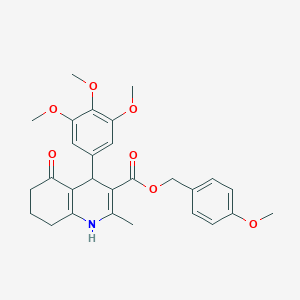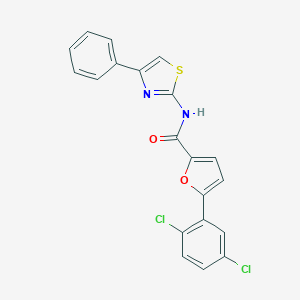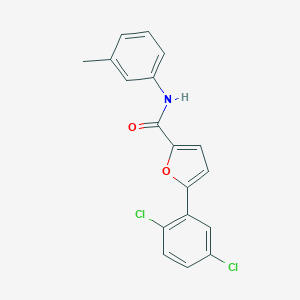![molecular formula C14H10OS2 B408802 2-[(5-methyl-2-thienyl)methylene]-1-benzothiophen-3(2H)-one](/img/structure/B408802.png)
2-[(5-methyl-2-thienyl)methylene]-1-benzothiophen-3(2H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[(5-methyl-2-thienyl)methylene]-1-benzothiophen-3(2H)-one is a heterocyclic compound that features both thiophene and benzothiophene moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(5-methyl-2-thienyl)methylene]-1-benzothiophen-3(2H)-one typically involves the reaction of thiophene derivatives with benzothiophene derivatives under specific conditions. One common method involves the condensation of 5-methylthiophene-2-carbaldehyde with benzo[b]thiophene-3-one in the presence of a base such as sodium hydroxide or potassium carbonate. The reaction is usually carried out in a solvent like ethanol or methanol at elevated temperatures .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using continuous flow reactors, and ensuring the purity and yield of the final product through various purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2-[(5-methyl-2-thienyl)methylene]-1-benzothiophen-3(2H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in electrophilic and nucleophilic substitution reactions, depending on the substituents present on the thiophene and benzothiophene rings.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in ethanol or lithium aluminum hydride in ether.
Substitution: Halogenating agents like bromine or chlorine for electrophilic substitution; nucleophiles like amines or thiols for nucleophilic substitution.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce the corresponding alcohols or hydrocarbons.
Scientific Research Applications
2-[(5-methyl-2-thienyl)methylene]-1-benzothiophen-3(2H)-one has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential antimicrobial and antitumor properties. It has shown activity against various bacterial strains and cancer cell lines.
Materials Science: Due to its unique electronic properties, the compound is explored for use in organic semiconductors and photovoltaic devices.
Biological Studies: The compound is used in studies related to enzyme inhibition and protein binding, providing insights into its potential therapeutic applications.
Mechanism of Action
The mechanism of action of 2-[(5-methyl-2-thienyl)methylene]-1-benzothiophen-3(2H)-one involves its interaction with specific molecular targets. In antimicrobial studies, the compound is believed to inhibit bacterial enzymes, disrupting essential metabolic pathways . In antitumor research, it may interfere with cell division and induce apoptosis in cancer cells. The exact molecular pathways and targets are still under investigation.
Comparison with Similar Compounds
Similar Compounds
- 5-(3-Methyl-thiophen-2-ylmethylene)-3-phenethyl-2-thioxo-thiazolidin-4-one
- 2-Methyl-5-(thiophen-2-yl)thieno[2,3-d]pyrimidin-4(3H)-one
Uniqueness
2-[(5-methyl-2-thienyl)methylene]-1-benzothiophen-3(2H)-one stands out due to its dual thiophene and benzothiophene structure, which imparts unique electronic and steric properties. This makes it particularly valuable in applications requiring specific electronic characteristics, such as organic electronics and medicinal chemistry.
Properties
Molecular Formula |
C14H10OS2 |
|---|---|
Molecular Weight |
258.4g/mol |
IUPAC Name |
(2Z)-2-[(5-methylthiophen-2-yl)methylidene]-1-benzothiophen-3-one |
InChI |
InChI=1S/C14H10OS2/c1-9-6-7-10(16-9)8-13-14(15)11-4-2-3-5-12(11)17-13/h2-8H,1H3/b13-8- |
InChI Key |
GJGVJHSDPXITJE-JYRVWZFOSA-N |
Isomeric SMILES |
CC1=CC=C(S1)/C=C\2/C(=O)C3=CC=CC=C3S2 |
SMILES |
CC1=CC=C(S1)C=C2C(=O)C3=CC=CC=C3S2 |
Canonical SMILES |
CC1=CC=C(S1)C=C2C(=O)C3=CC=CC=C3S2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![CYCLOPENTYL 4-[4-(BENZYLOXY)PHENYL]-2-METHYL-5-OXO-7-PHENYL-4,6,7,8-TETRAHYDRO-1H-QUINOLINE-3-CARBOXYLATE](/img/structure/B408720.png)

![5-[2-(5-chloro-3-ethyl-1,3-benzothiazol-2(3H)-ylidene)ethylidene]-2-(3-methyl-5-oxo-1-phenyl-1,5-dihydro-4H-pyrazol-4-ylidene)-3-propyl-1,3-thiazolidin-4-one](/img/structure/B408724.png)

![N-[2-(2,5-dichlorophenyl)-1,3-benzoxazol-5-yl]-1,2-dihydro-5-acenaphthylenecarboxamide](/img/structure/B408729.png)
![7,8-dimethoxy-5-(2-methylphenyl)-1,3-diphenyl-3H-pyrazolo[3,4-c]isoquinoline](/img/structure/B408730.png)
![2,4-dichloro-N-(3-{[3-(2-furyl)acryloyl]amino}phenyl)benzamide](/img/structure/B408731.png)
![ETHYL 2-(1,1-DIOXO-1H-1,2-BENZISOTHIAZOL-3-YL)-1-[(4-METHYLPHENYL)SULFONYL]-1-HYDRAZINECARBOXYLATE](/img/structure/B408734.png)
![2,6-Dibromo-4-{5-[(5-bromo-2-furoyl)amino]-1,3-benzoxazol-2-yl}phenyl 5-bromo-2-furoate](/img/structure/B408735.png)
![N-[2-(4-methylphenyl)-2H-1,2,3-benzotriazol-5-yl]-1,2-dihydro-5-acenaphthylenecarboxamide](/img/structure/B408736.png)
![2-{[2-(4-methylphenoxy)ethyl]sulfanyl}-1,3-benzoxazole](/img/structure/B408737.png)



